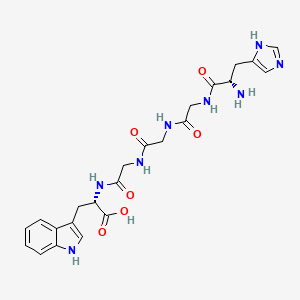
L-Histidylglycylglycylglycyl-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidylglycylglycylglycyl-L-tryptophan is a synthetic peptide composed of the amino acids L-histidine, glycine, and L-tryptophan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidylglycylglycylglycyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidylglycylglycylglycyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The histidine residue can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides.
Major Products
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted histidine derivatives.
Applications De Recherche Scientifique
L-Histidylglycylglycylglycyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Histidylglycylglycylglycyl-L-tryptophan involves its interaction with specific molecular targets. The histidine residue can bind to metal ions, while the tryptophan residue can participate in hydrophobic interactions. These interactions can modulate enzyme activity and protein-protein interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar bioactive properties.
Glycyl-L-histidyl-L-tryptophan: Another peptide with comparable structure and function.
Uniqueness
L-Histidylglycylglycylglycyl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to interact with metal ions and participate in hydrophobic interactions makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
549513-81-7 |
|---|---|
Formule moléculaire |
C23H28N8O6 |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H28N8O6/c24-16(6-14-8-25-12-30-14)22(35)29-10-20(33)27-9-19(32)28-11-21(34)31-18(23(36)37)5-13-7-26-17-4-2-1-3-15(13)17/h1-4,7-8,12,16,18,26H,5-6,9-11,24H2,(H,25,30)(H,27,33)(H,28,32)(H,29,35)(H,31,34)(H,36,37)/t16-,18-/m0/s1 |
Clé InChI |
CDNOIDRMLMLWIU-WMZOPIPTSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC3=CN=CN3)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC3=CN=CN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


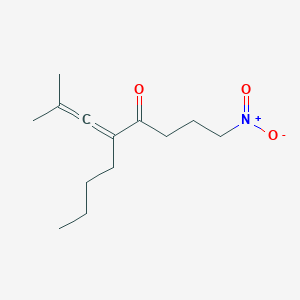
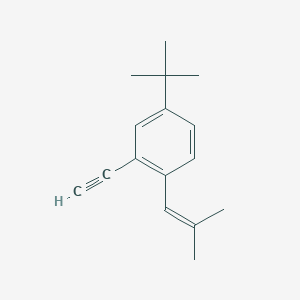
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)


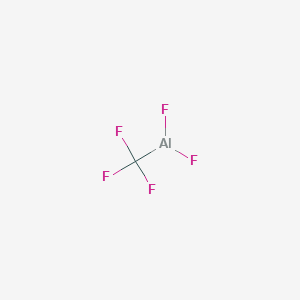
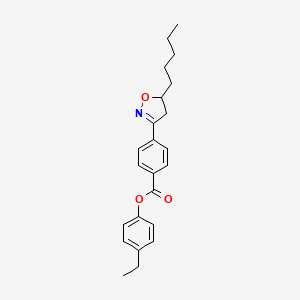
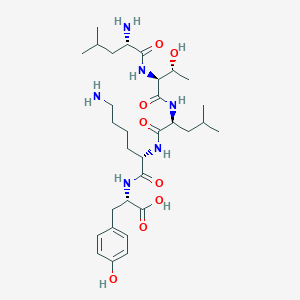
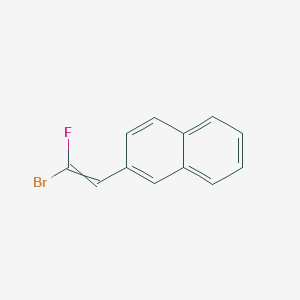
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)
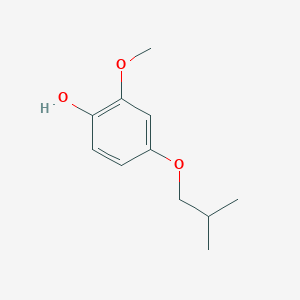
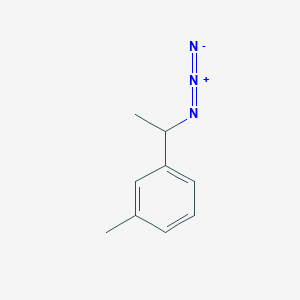
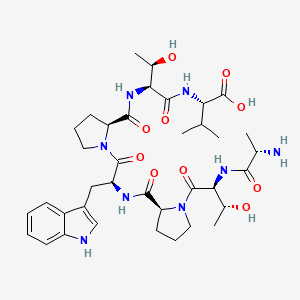
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
